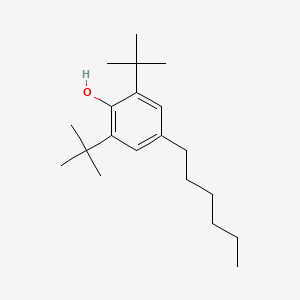
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester is a chemical compound with the molecular formula C9H13NO5. It is also known as ethyl pyroglutamate. This compound is a derivative of pyroglutamic acid and is characterized by the presence of a pyrrolidine ring with two carboxylic acid groups and an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the diethyl ester derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone-5-carboxylic acid:
DL-5-Oxo-2-pyrrolidinecarboxylic acid: Another related compound with similar structural features.
Uniqueness
2,4-Pyrrolidinedicarboxylic acid, 5-oxo-, diethyl ester is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
57944-95-3 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
diethyl 5-oxopyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(11-8(6)12)10(14)16-4-2/h6-7H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
BKBIQKUREZXKTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(NC1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


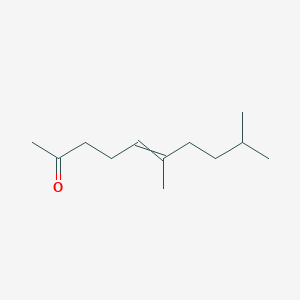
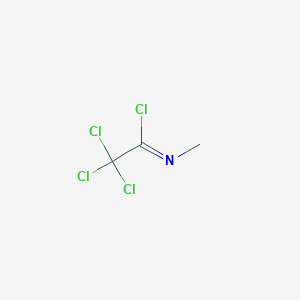
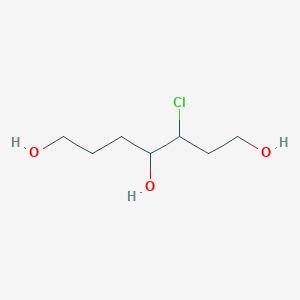
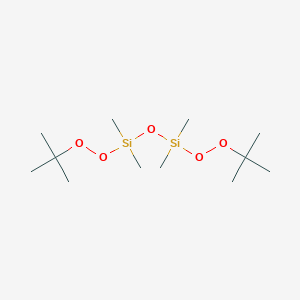
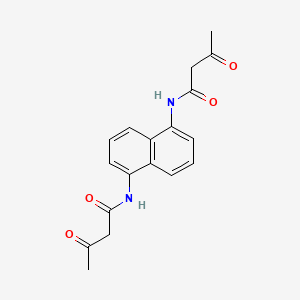


![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
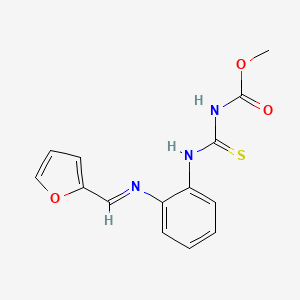
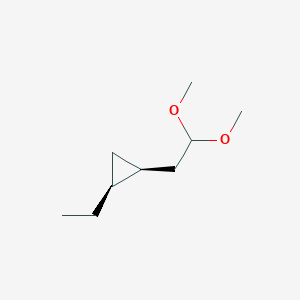
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
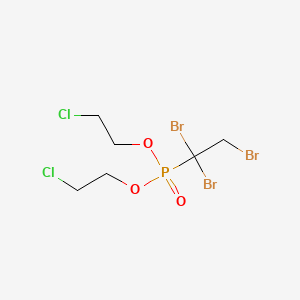
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
